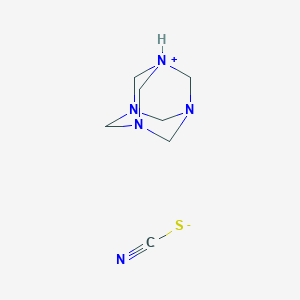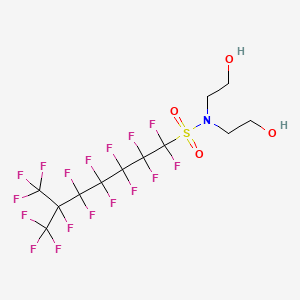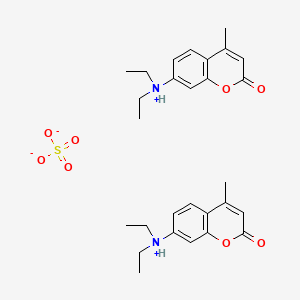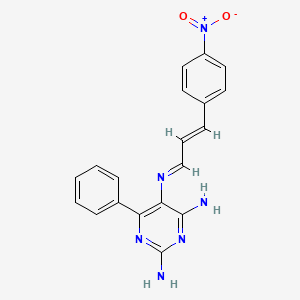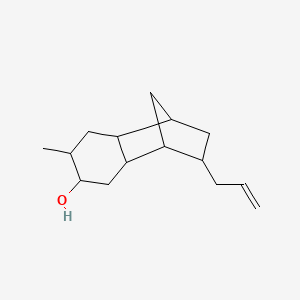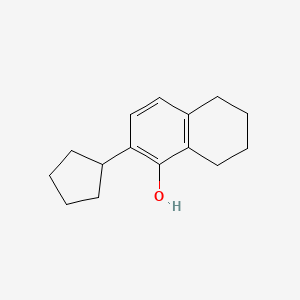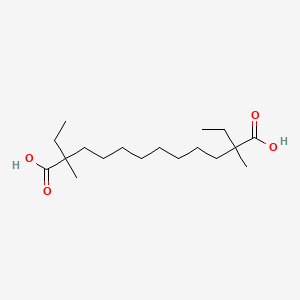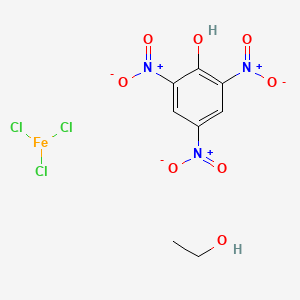
Cervisol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cervisol is a bioactive compound known for its potential therapeutic applications, particularly in the treatment of cervical cancer. It is derived from natural sources and has shown promising results in inhibiting the growth and spread of cancer cells. This compound is part of a broader class of compounds that exhibit antioxidant and pro-oxidant properties, making it a subject of interest in both medicinal and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cervisol involves several steps, starting with the extraction of the raw material from natural sources. The raw material undergoes a series of chemical reactions, including oxidation and reduction, to isolate the active compound. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the purity and efficacy of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry. These methods allow for the precise separation and quantification of this compound, ensuring that the compound meets the required standards for pharmaceutical use. The industrial production process also includes rigorous quality control measures to maintain consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Cervisol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have enhanced or reduced biological activity.
Reduction: The compound can also be reduced to yield other bioactive forms.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another, potentially altering its therapeutic properties.
Common Reagents and Conditions
The common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various organic solvents for substitution reactions. The reaction conditions are carefully controlled to optimize the yield and purity of the products.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique biological activities. These derivatives are often tested for their efficacy in inhibiting cancer cell growth and other therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Cervisol has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studying the mechanisms of oxidation and reduction reactions.
Biology: The compound is studied for its effects on cellular processes, particularly in cancer cells.
Medicine: this compound is being investigated as a potential therapeutic agent for cervical cancer and other types of cancer.
Industry: The compound is used in the development of new pharmaceuticals and as a standard in quality control processes.
Wirkmechanismus
Cervisol exerts its effects through multiple molecular targets and pathways. It primarily acts by inducing apoptosis (programmed cell death) in cancer cells. The compound interferes with the signaling pathways that regulate cell growth and division, leading to the inhibition of cancer cell proliferation. This compound also has antioxidant properties, which help in reducing oxidative stress and preventing damage to healthy cells.
Vergleich Mit ähnlichen Verbindungen
Cervisol is unique in its dual role as both an antioxidant and a pro-oxidant. This property distinguishes it from other similar compounds, such as quercetin and thymoquinone, which primarily act as antioxidants. The ability of this compound to induce apoptosis in cancer cells while protecting healthy cells makes it a promising candidate for further research and development.
List of Similar Compounds
- Quercetin
- Thymoquinone
- Resveratrol
- Curcumin
These compounds share some similarities with this compound in terms of their antioxidant properties, but this compound’s unique mechanism of action and dual role set it apart.
Eigenschaften
CAS-Nummer |
8055-05-8 |
|---|---|
Molekularformel |
C8H9Cl3FeN3O8 |
Molekulargewicht |
437.4 g/mol |
IUPAC-Name |
ethanol;trichloroiron;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C2H6O.3ClH.Fe/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-2-3;;;;/h1-2,10H;3H,2H2,1H3;3*1H;/q;;;;;+3/p-3 |
InChI-Schlüssel |
FFPRZNOIESDEQG-UHFFFAOYSA-K |
Kanonische SMILES |
CCO.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].Cl[Fe](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


